1-Oxo Ibuprofène

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2-(4-Isobutyrylphenyl)propionic Acid has been approached through various methods over the years. Kogure et al. (1975) described its synthesis from methyl 3-methyl-3-(4-isobutylphenyl)-glycidate in a multi-step process, highlighting its significant anti-inflammatory activity (Kogure, Nakagawa, & Fukawa, 1975). Another method involves the electrochemical synthesis from p-isobutylacetophenone, offering an efficient route to this compound with an 85% yield (Ikeda & Manda, 1984).

Molecular Structure Analysis

The molecular structure of 2-(4-Isobutyrylphenyl)propionic Acid is crucial for its chemical properties and reactions. Kennard et al. (1982) determined the crystal structure of a related compound, providing insights into the conformation and reactivity of such molecules (Kennard, Smith, Duax, & Swenson, 1982).

Chemical Reactions and Properties

Various chemical reactions involving 2-(4-Isobutyrylphenyl)propionic Acid have been explored to understand its reactivity and potential as a precursor for more complex molecules. The synthesis and pharmacokinetic behavior of its ester derivatives reveal the possibility of creating prodrugs with altered solubility and pharmacokinetics, enhancing its utility in biomedical applications (Sartore et al., 1997).

Physical Properties Analysis

The physical properties of 2-(4-Isobutyrylphenyl)propionic Acid, such as solubility, melting point, and crystallinity, are essential for its handling and formulation in various applications. The study by Tsai et al. (1994) on liquid crystalline side chain polymers introduces related compounds and discusses properties that could infer the behavior of 2-(4-Isobutyrylphenyl)propionic Acid in different environments (Tsai, Kuo, & Yang, 1994).

Chemical Properties Analysis

The chemical properties, such as acidity, reactivity with various reagents, and participation in synthesis pathways, define the versatility of 2-(4-Isobutyrylphenyl)propionic Acid in chemical synthesis. The work by Oku et al. (1979) on acyl cyanides and the reaction of acyl cyanides with acid anhydrides and isocyanates provide valuable insights into the reactivity of carboxylic acid derivatives, including 2-(4-Isobutyrylphenyl)propionic Acid (Oku, Nakaoji, Kadono, & Imai, 1979).

Applications De Recherche Scientifique

Toxicologie environnementale

1-Oxo Ibuprofène: est reconnu comme un produit de dégradation et une impureté potentielle dans les préparations commerciales d'ibuprofène . Il est considéré comme un contaminant environnemental en raison de sa persistance dans les plans d'eau après le traitement des eaux usées. La recherche sur la dégradation de l'ibuprofène utilisant la lumière ultraviolette, le Fe (III) et le peroxymonosulfate a été décrite, ce qui entraîne des produits de dégradation, notamment le this compound . Cela met en évidence son importance dans les études de toxicologie environnementale, en particulier pour comprendre l'impact des produits pharmaceutiques sur les écosystèmes aquatiques.

Développement pharmaceutique

En tant que produit de dégradation de l'ibuprofène, This compound joue un rôle dans l'industrie pharmaceutique, en particulier dans le contrôle de la qualité et les tests de stabilité des produits à base d'ibuprofène . Son identification et sa quantification sont cruciales pour garantir la sécurité et l'efficacité des formulations d'ibuprofène, largement utilisées pour l'inflammation, la douleur et la fièvre.

Recherche sur la douleur

Étant donné son origine à partir de l'ibuprofène, un inhibiteur non sélectif de la COX, This compound peut avoir des implications dans la recherche sur la douleur . L'étude de sa pharmacodynamique pourrait fournir des informations sur le rôle des métabolites dans la gestion de la douleur et contribuer au développement de nouveaux médicaments analgésiques.

Médiateurs lipidiques inflammatoires

L'étude de This compound peut contribuer au domaine de recherche plus large des médiateurs lipidiques inflammatoires . En tant que produit lié à l'ibuprofène, il peut influencer la voie de la cyclooxygénase, affectant la production de prostaglandines, qui sont vitales dans le processus inflammatoire.

Biochimie lipidique

En biochimie lipidique, This compound peut être utilisé pour explorer les voies biochimiques impliquant les lipides . Sa structure et ses interactions avec les molécules lipidiques peuvent éclairer les processus métaboliques et le rôle des lipides dans la santé et la maladie.

Neurosciences

Les effets neurologiques potentiels de This compound en font un composé intéressant en neurosciences . La recherche peut être axée sur la compréhension de son impact sur la chimie du cerveau et ses applications thérapeutiques potentielles pour les maladies neurodégénératives.

Hybridation et synthèse de médicaments

This compound: a été impliqué dans la synthèse et les investigations théoriques d'hybrides médicamenteux à base d'ibuprofène . Ces hybrides sont conçus en modifiant les groupes amino libres de divers composés, conduisant à de nouveaux médicaments avec des propriétés anticholinestérasiques, antioxydantes et antibactériennes potentielles.

Chimie analytique

En chimie analytique, This compound sert de standard pour la spectrométrie de masse, aidant à l'identification et à l'analyse d'échantillons biologiques complexes . Son utilisation dans ce domaine est essentielle pour le développement de méthodes analytiques et l'étude du métabolisme des médicaments.

Mécanisme D'action

Target of Action

The primary targets of 1-Oxo Ibuprofen are the cyclooxygenase enzymes COX-1 and COX-2 . These enzymes play a crucial role in the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever .

Mode of Action

1-Oxo Ibuprofen acts as a non-selective, reversible inhibitor of COX-1 and COX-2 . By inhibiting these enzymes, it prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation, pain, and fever .

Biochemical Pathways

The inhibition of COX-1 and COX-2 by 1-Oxo Ibuprofen disrupts the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, which are involved in various physiological processes such as inflammation, pain sensation, and regulation of body temperature .

Pharmacokinetics

The absorption of Ibuprofen, from which 1-Oxo Ibuprofen is derived, is rapid and complete when given orally . The drug binds extensively to plasma albumin in a concentration-dependent manner . It is eliminated following biotransformation to glucuronide conjugate metabolites that are excreted in urine .

Result of Action

The inhibition of COX-1 and COX-2 by 1-Oxo Ibuprofen leads to a reduction in the production of prostaglandins . This results in decreased inflammation, pain, and fever .

Action Environment

1-Oxo Ibuprofen is considered an environmental contaminant because it cannot be completely biodegraded during the wastewater treatment process . Environmental factors such as ultraviolet light and certain chemicals can lead to its degradation .

Safety and Hazards

Orientations Futures

There is an increasing interest in obtaining the pure enantiomeric form of biologically active drugs to prevent any side effects from using racemic mixture . In recent years, lipases have been used for the chiral resolution of (R,S)-ibuprofen through mainly direct enantioselective esterification in organic media .

Propriétés

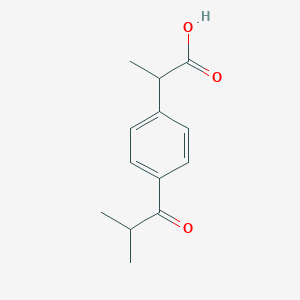

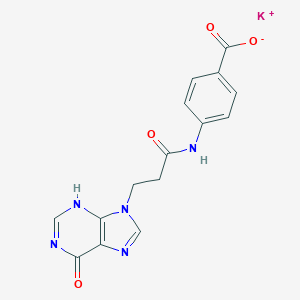

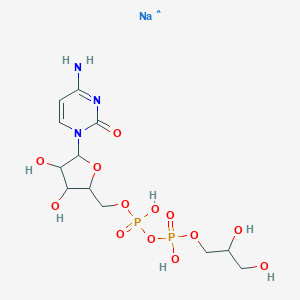

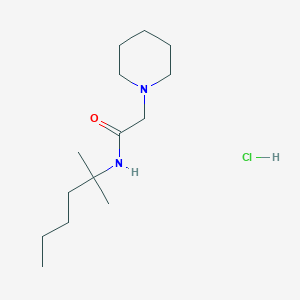

IUPAC Name |

2-[4-(2-methylpropanoyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-8(2)12(14)11-6-4-10(5-7-11)9(3)13(15)16/h4-9H,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCINGEKPKJQCMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1=CC=C(C=C1)C(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101289858 | |

| Record name | 2-(4-Isobutyrylphenyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101289858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

65813-55-0 | |

| Record name | 2-(4-Isobutyrylphenyl)propionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65813-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Isobutyrylphenyl)propionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065813550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Isobutyrylphenyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101289858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[4-(2-methylpropanoyl)phenyl]propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(4-ISOBUTYRYLPHENYL)PROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0L2ZBN7PVB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is the presence of 2-(4-Isobutyrylphenyl)propionic acid (BOPA) a concern in pharmaceutical formulations containing Ibuprofen?

A1: 2-(4-Isobutyrylphenyl)propionic acid (BOPA) is identified as a potential degradation product of Ibuprofen. [, ] The presence of BOPA, along with other impurities, can alter the drug's efficacy and safety profile. Therefore, monitoring and controlling the levels of BOPA during the manufacturing and shelf-life of Ibuprofen-containing medications is crucial for ensuring product quality and patient safety.

Q2: What analytical techniques are employed to detect and quantify 2-(4-Isobutyrylphenyl)propionic acid in pharmaceutical formulations?

A2: The research highlights the use of high-performance liquid chromatography (HPLC) as an effective method for the simultaneous determination of Ibuprofen and its related impurities, including BOPA. [, ] This technique utilizes a stationary phase (e.g., C18 column, zirconia-based column) and a mobile phase (e.g., a mixture of acetonitrile, phosphate buffer, and propanol) to separate and quantify the components of a mixture based on their chemical properties. The specific conditions, such as mobile phase composition and detection wavelength, can be optimized to achieve optimal separation and detection sensitivity for BOPA.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[Amino(carboxy)methyl]benzoic acid](/img/structure/B27102.png)